Fmoc-Ile-Cl

Description

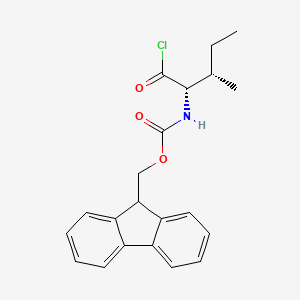

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-chloro-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXQQZYYSMFLLM-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Fmoc Ile Cl Mediated Peptide Bond Formation

Detailed Analysis of Nucleophilic Acyl Substitution Pathways

The formation of a peptide bond using Fmoc-Ile-Cl proceeds via a classical nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This pathway is fundamentally a two-step process involving addition and elimination. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack and Formation of the Tetrahedral Intermediate : The reaction initiates with the lone pair of electrons on the nitrogen atom of the free amine (the nucleophile) attacking the electrophilic carbonyl carbon of the this compound. libretexts.org This addition step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). libretexts.org Concurrently, the most suitable leaving group is expelled. In this case, the chloride ion (Cl-) is an excellent leaving group due to its low basicity, facilitating its departure. masterorganicchemistry.com The expulsion of the chloride ion results in the formation of the new peptide bond and hydrochloric acid (HCl) as a byproduct. uniurb.it

This addition-elimination sequence is characteristic of acyl substitutions and is distinct from the single-step SN2 mechanism. libretexts.org The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon and stabilizes the leaving group. libretexts.org

Kinetic Studies of Amide Bond Formation with this compound

Kinetic studies are crucial for optimizing reaction conditions and understanding the factors that govern the speed of peptide bond formation. The rate of amide bond formation with highly reactive acylating agents like this compound is typically very fast, often completing within minutes at room temperature. peptide.com

Research into related peptide coupling reactions has employed techniques like in situ IR spectroscopy and time-dependent ¹H NMR experiments to monitor reaction progress. acs.orgacs.org For acyl chloride couplings, the reaction rate is primarily dependent on the concentration of the reactants (the Fmoc-amino acid chloride and the amine component) and the reaction temperature.

Kinetic analyses of similar systems have shown that the acylation step is often rapid, but can be influenced by steric hindrance. For sterically hindered amino acids like isoleucine (Ile), the reaction rate may be slightly slower compared to less hindered residues like glycine (B1666218) or alanine. acs.org

Table 1: Representative Coupling Times for Fmoc-Amino Acid Chlorides This table presents illustrative data based on typical findings in peptide synthesis; specific results can vary based on exact substrates and conditions.

| N-Terminal Amino Acid | Coupling Reagent | Solvent | Temperature (°C) | Approx. Coupling Time (min) |

|---|---|---|---|---|

| H-Leu-Resin | Fmoc-Ala-Cl | DCM | 25 | < 15 |

| H-Val-Resin | Fmoc-Phe-Cl | DCM | 25 | < 20 |

Influence of Reaction Solvents and Co-solvents on Coupling Efficiency and Mechanism

The choice of solvent is a critical parameter in peptide synthesis, significantly impacting reaction rates, solubility of reactants, and the suppression of side reactions. acs.orgchemrxiv.org For couplings involving Fmoc-amino acid chlorides, the solvent must effectively dissolve the protected amino acid and the peptide-resin while facilitating the reaction.

Studies have shown that the acylation reaction itself is often favored in less polar solvents. chemrxiv.orgresearchgate.net However, in the context of solid-phase peptide synthesis (SPPS), a dichotomy exists, as the preceding Fmoc-deprotection step generally requires a high-polarity solvent like dimethylformamide (DMF) to be efficient. acs.orgresearchgate.net This has led to investigations into binary solvent mixtures that can provide a suitable environment for both deprotection and coupling.

Key solvent properties influencing the this compound coupling reaction include:

Polarity : While very high polarity can sometimes hinder the coupling step, adequate polarity is needed to maintain resin swelling and reactant solubility. chemrxiv.org

Viscosity : Low viscosity solvents are preferred as they allow for more efficient diffusion of reagents into the resin beads, which is crucial for reactions on a solid support. chemrxiv.org

Aprotic Nature : Protic solvents (like alcohols or water) are generally avoided as they can react with the highly reactive acyl chloride, leading to hydrolysis or ester formation. Aprotic solvents like dichloromethane (B109758) (DCM), DMF, and N-methyl-2-pyrrolidone (NMP) are standard.

Table 2: Effect of Different Solvents on Peptide Coupling Efficiency

| Solvent | Polarity (ET(30) kcal/mol) | Viscosity (mPa·s at 20°C) | General Coupling Performance |

|---|---|---|---|

| Dimethylformamide (DMF) | 43.4 | 0.92 | Good, but can promote aggregation. scholaris.ca |

| Dichloromethane (DCM) | 40.7 | 0.44 | Excellent for coupling, poor for Fmoc-deprotection. |

| N-Methyl-2-pyrrolidone (NMP) | 41.0 | 1.67 | Good, but higher viscosity can slow diffusion. chemrxiv.org |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 2.22 | High polarity, can be effective in mixtures. chemrxiv.org |

Recent efforts in "green" peptide synthesis have explored less toxic solvent alternatives and binary mixtures, such as DMSO/ethyl acetate (B1210297), to balance the requirements of the different steps in the synthesis cycle. researchgate.net

Exploration of Catalytic Additives in this compound Coupling Reactions

Although Fmoc-amino acid chlorides are highly reactive on their own, additives are frequently used to control the reaction environment and prevent side reactions, most notably racemization. uniurb.itmdpi.com

Non-Nucleophilic Bases : The coupling reaction liberates one equivalent of hydrochloric acid (HCl). uniurb.it This acidic byproduct can protonate the N-terminal amine of the peptide chain, rendering it non-nucleophilic and halting the reaction. To neutralize the HCl as it is formed, a non-nucleophilic base is typically added. Common choices include diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). These bases are sterically hindered, which prevents them from competing with the peptide's amine in attacking the acyl chloride. uniurb.it

Racemization Suppressants : The chiral integrity of the amino acid is paramount. The activated carboxyl group of an N-protected amino acid is susceptible to racemization via two main pathways: direct enolization or the formation of an oxazolone (B7731731) intermediate. acs.orgmdpi.com While the Fmoc group itself helps suppress racemization, certain additives can provide additional security. The use of copper(II) chloride (CuCl₂) has been shown to be highly effective in minimizing epimerization during peptide couplings, including those with acyl chlorides. mdpi.com The Cu²⁺ ion is believed to chelate with the reactants, holding them in a conformation that disfavors the formation of the oxazolone intermediate.

Other Catalysts : In some cases, a catalytic amount of pyridine (B92270) or N,N-dimethylaminopyridine (DMAP) can be used to accelerate couplings, potentially through the in-situ formation of an even more reactive acylpyridinium salt intermediate. uniurb.it However, care must be taken as these can sometimes increase the risk of racemization.

Table 3: Common Additives Used in Conjunction with Acyl Chloride Couplings

| Additive | Chemical Name | Primary Function |

|---|---|---|

| DIEA | N,N-Diisopropylethylamine | Non-nucleophilic base (HCl scavenger). uniurb.it |

| NMM | N-Methylmorpholine | Non-nucleophilic base (HCl scavenger). uniurb.it |

| CuCl₂ | Copper(II) Chloride | Racemization suppressant. mdpi.com |

Stereochemical Control and Racemization Studies in Fmoc Ile Cl Chemistry

Mechanisms of Racemization during Activation and Coupling of Fmoc-Ile-Cl

The primary mechanism responsible for racemization during the coupling of activated amino acids is the formation of a 5(4H)-oxazolone intermediate. mdpi.com This process is particularly relevant for N-acyl protected amino acids, where the protecting group's carbonyl oxygen can participate in intramolecular cyclization.

Oxazolone (B7731731) Formation Pathways

The activation of an N-protected amino acid, including the conversion to an acid chloride like this compound, renders the α-proton more susceptible to abstraction by a base. nih.gov Once the α-proton is removed, the resulting carbanion can cyclize, with the carbonyl oxygen of the Fmoc protecting group acting as an internal nucleophile attacking the activated carboxyl group. This intramolecular reaction leads to the formation of a planar, achiral 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net The oxazolone can then be opened by the nucleophilic attack of the incoming amino group of the peptide chain from either side of the planar ring, resulting in a mixture of L- and D-amino acid residues in the peptide sequence. mdpi.com

However, studies on Fmoc-amino acid chlorides have indicated that oxazolone formation may be less prevalent compared to other activation methods. It has been reported that oxazolone formation was "scant or absent" when Fmoc-amino acid chlorides were used in the presence of a tertiary base. core.ac.uk This suggests that the direct and rapid acylation of the amino component by the highly reactive acid chloride may outcompete the intramolecular cyclization pathway leading to the oxazolone. The reaction mechanism generally proceeds through direct aminolysis of the acid chloride.

Influence of Base and Steric Hindrance on Epimerization

The choice and stoichiometry of the base used during the coupling reaction play a crucial role in the extent of racemization. nih.gov Tertiary amines are commonly used to neutralize the hydrochloride salt of the incoming amino component and to facilitate the coupling reaction. However, a strong or sterically unhindered base can readily abstract the α-proton of the activated amino acid, promoting the oxazolone-mediated racemization pathway. nih.gov In the context of this compound, the use of a base is necessary for the coupling to proceed efficiently.

The structure of the amino acid itself also influences the rate of racemization. The β-branched side chain of isoleucine introduces significant steric hindrance around the α-carbon. thieme-connect.de This steric bulk can, to some extent, shield the α-proton from abstraction by a base, thereby reducing the rate of epimerization. Conversely, the steric hindrance can also slow down the desired coupling reaction, providing a larger window of opportunity for racemization to occur if the activated species has a prolonged lifetime in the reaction mixture. The interplay between the basicity and steric properties of the chosen amine and the inherent steric hindrance of the isoleucine side chain is a critical factor in controlling stereochemical outcomes. Research has shown that weaker bases with increased steric shielding, such as 2,4,6-trimethylpyridine (B116444) (collidine), are preferred over more common bases like N,N-diisopropylethylamine (DIPEA) to minimize racemization for sterically hindered and racemization-prone amino acids. bachem.com

Strategies for Mitigating Racemization during this compound Utilization

Given the high reactivity of this compound, strategies to minimize racemization focus on optimizing reaction conditions to favor the rapid and direct aminolysis over the competing epimerization pathways.

Optimization of Coupling Reagents and Reaction Parameters

While this compound is itself the activated species, the addition of certain reagents can help to suppress racemization. The in situ formation of active esters by reacting this compound with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), in the presence of a base, can be an effective strategy. peptide.comgoogle.com These additives are known to form active esters that are less prone to racemization than many other activated forms and can accelerate the coupling reaction. peptide.com

For instance, coupling protocols that avoid the use of a free organic base by employing the potassium salt of HOBt (KOBt) have been developed to circumvent base-catalyzed side reactions. core.ac.uk Furthermore, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) have been investigated, though their use requires careful selection of the accompanying tertiary amine to avoid racemization. nih.gov A study on the synthesis of a peptide epoxide utilized a Palladium(0)-catalyzed Stille coupling of this compound, which proceeded with a high degree of stereochemical purity, yielding the product with 98% enantiomeric excess. core.ac.uk Another approach involves the use of biphasic conditions, such as the Schotten-Baumann reaction, which has been shown to provide the desired peptide product without racemization. nih.gov

| Coupling Additive/Method | Associated Base | Key Feature for Racemization Suppression |

|---|---|---|

| None (Direct Coupling) | Weak, sterically hindered base (e.g., Collidine) | Minimizes base-catalyzed α-proton abstraction. |

| HOBt/HOAt | DIPEA / NMM | In situ formation of less racemization-prone active esters. peptide.com |

| KOBt | None | Avoids the use of an organic base, preventing base-catalyzed racemization. core.ac.uk |

| DEPBT | N/A | Known for remarkable resistance to racemization, especially for sensitive amino acids. bachem.com |

| Biphasic (Schotten-Baumann) | In situ neutralization | Achieves complete stereochemical integrity. nih.gov |

Temperature and Solvent Effects on Stereochemical Integrity

Reaction temperature is a critical parameter in controlling racemization. Lowering the reaction temperature generally slows down the rate of both the desired coupling reaction and the undesired racemization. However, the activation energy for racemization is often higher than that for coupling, meaning that a decrease in temperature will suppress racemization to a greater extent than the aminolysis reaction. Therefore, performing the coupling of this compound at reduced temperatures (e.g., 0 °C or below) is a common and effective strategy to preserve stereochemical integrity.

The choice of solvent can also influence the degree of racemization. Solvents with higher polarity can stabilize the charged intermediates and transition states involved in both the coupling and racemization pathways. The specific effects of solvents are complex and depend on the entire reaction system, including the resin, the protected peptide, and the coupling reagents. Dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF) are common solvents in peptide synthesis. The selection of the optimal solvent often involves an empirical evaluation to find the best balance between reaction rate, solubility of reactants, and minimization of side reactions, including epimerization.

Advanced Analytical Techniques for Racemization Assessment (e.g., Chiral High-Performance Liquid Chromatography)

The accurate quantification of racemization is essential for validating synthesis protocols and ensuring the quality of the final peptide. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. jst.go.jpnih.gov This method allows for the separation and quantification of the desired L-isoleucyl-containing peptide from its D-allo-isoleucyl diastereomer.

Isoleucine presents a unique analytical challenge as it possesses two chiral centers (at the α and β carbons), leading to four possible stereoisomers: L-Ile (2S, 3S), D-Ile (2R, 3R), L-allo-Ile (2S, 3R), and D-allo-Ile (2R, 3S). nih.gov Racemization at the α-carbon of an L-Ile residue results in the formation of a D-allo-Ile residue. Chiral HPLC methods are designed to separate these diastereomers.

The typical analytical workflow involves:

Synthesis of a model peptide: A short, model di- or tripeptide is synthesized using this compound.

Cleavage and deprotection: The peptide is cleaved from the solid support and all protecting groups are removed.

Chiral HPLC analysis: The crude peptide is analyzed by reverse-phase HPLC on a chiral column.

Various types of chiral stationary phases are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for the separation of N-protected amino acids and their corresponding peptide diastereomers. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer with an acidic modifier (like trifluoroacetic acid), is optimized to achieve baseline separation of the diastereomeric peptides. jst.go.jpresearchgate.net The ratio of the peak areas corresponding to the D- and L-forms allows for the precise calculation of the extent of racemization.

| Technique | Principle | Application to this compound Racemization |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. jst.go.jp | Separation and quantification of the L-Ile-containing peptide from its D-allo-Ile diastereomer. nih.govnih.gov |

| Gas Chromatography (GC) on Chiral Phase | Separation of volatile chiral derivatives based on their interaction with a chiral stationary phase. | Requires derivatization of the hydrolyzed peptide's amino acids. Can provide high resolution. |

| NMR Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes that exhibit distinct NMR signals. | Can be used for analysis but may be less sensitive for quantifying low levels of racemization compared to HPLC. |

Application of Fmoc Ile Cl in Solid Phase Peptide Synthesis Spps

Resin Loading and Anchoring of Fmoc-L-Isoleucine to Polymeric Supports

Hydroxymethyl resins, such as Wang resin, are commonly used supports in Fmoc-SPPS. The attachment of an Fmoc-amino acid to these resins is achieved through an ester linkage. issuu.comresearchgate.net However, this esterification can be challenging, particularly for sterically hindered amino acids like Fmoc-L-isoleucine.

Several methods have been developed to facilitate this process. One approach involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net This method aims to form a reactive intermediate that readily esterifies the hydroxyl groups on the resin. While effective, the use of DCC can lead to the formation of N-acylurea byproducts that can be difficult to remove. researchgate.net

An alternative method utilizes 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of N-methylimidazole (MeIm). sigmaaldrich.com This system has been shown to be effective for loading Fmoc-amino acids onto hydroxymethyl resins. sigmaaldrich.com The reaction involves swelling the resin in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of a solution containing the Fmoc-amino acid, MSNT, and MeIm. sigmaaldrich.com

To circumvent issues with direct esterification, pre-formed linkers like the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker can be used. iris-biotech.de The Fmoc-amino acid is first attached to the linker in solution, and the resulting conjugate is then coupled to an aminomethylated resin. iris-biotech.de This approach offers better control over the loading and can minimize side reactions.

Table 1: Comparison of Esterification Methods for Hydroxymethyl Resins

| Method | Reagents | Advantages | Disadvantages |

| DCC/HOBt | N,N'-dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole | Well-established method | Formation of difficult-to-remove byproducts |

| MSNT/MeIm | 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, N-methylimidazole | Effective for hindered amino acids | Requires careful control of reaction conditions |

| Pre-formed Linker (e.g., MPPA) | Fmoc-amino acid-linker conjugate, coupling agents | Better control, reduced side reactions | Requires additional synthesis steps for the linker conjugate |

The 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin is a highly acid-sensitive support that is particularly advantageous for the synthesis of protected peptide fragments. chemimpex.comiris-biotech.de The attachment of Fmoc-L-isoleucine to this resin is a straightforward process that proceeds without the need for activation of the amino acid's carboxyl group, thereby minimizing the risk of racemization. ksyun.comresearchgate.net

The loading procedure typically involves swelling the 2-Cl-Trt-Cl resin in a solvent such as dichloromethane (DCM). researchgate.netgoogle.com A solution of Fmoc-L-isoleucine and a hindered base, most commonly diisopropylethylamine (DIEA), in DCM is then added to the resin. ksyun.comresearchgate.netgoogle.com The reaction is generally rapid, with high esterification yields achieved within a short period at room temperature. ksyun.com Studies have shown that near-quantitative esterification of Fmoc-L-isoleucine can be achieved in solvents like DCM or 1,2-dichloroethane (B1671644) (DCE). ksyun.com

The degree of substitution, or loading, of the amino acid on the resin is a critical parameter that can influence the efficiency of subsequent coupling steps. High loading levels can sometimes exacerbate aggregation issues, especially with hydrophobic sequences. sigmaaldrich.com Therefore, controlling the loading by adjusting the stoichiometry of the Fmoc-amino acid and the reaction time is an important consideration.

Table 2: Typical Conditions for Anchoring Fmoc-L-Isoleucine to 2-Chlorotrityl Chloride Resin

| Parameter | Condition |

| Resin | 2-Chlorotrityl chloride resin |

| Fmoc-Amino Acid | Fmoc-L-isoleucine (1 equivalent) |

| Base | Diisopropylethylamine (DIEA) (4.5 equivalents) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | Approximately 1 hour |

Optimization of Coupling Cycles and Parameters in Fmoc-Ile-Cl Mediated SPPS

A standard cycle in Fmoc-SPPS involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, and the coupling of the next Fmoc-protected amino acid. beilstein-journals.org The efficiency of these steps is crucial for obtaining the desired peptide in high purity. For a typical amino acid, coupling at room temperature should ideally be complete within 60–90 minutes, and Fmoc removal should take less than 30–40 minutes. rsc.org

The deprotection of the Fmoc group is commonly achieved using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The completeness of this step is often monitored by UV spectroscopy, taking advantage of the fluorescent nature of the dibenzofulvene byproduct released upon Fmoc cleavage. wikipedia.org

The coupling step involves activating the carboxylic acid of the incoming Fmoc-amino acid to facilitate the formation of an amide bond with the free amine of the resin-bound peptide. A variety of coupling reagents are available, each with its own advantages. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive like HOBt, or uronium/aminium salts such as HBTU, TBTU, and HATU. sigmaaldrich.com The choice of coupling reagent and reaction conditions, including solvent and temperature, can significantly impact the efficiency of the coupling reaction, especially for sterically hindered residues like isoleucine. biotage.com In cases of difficult couplings, strategies such as double coupling (repeating the coupling step) or increasing the reaction temperature may be employed. biotage.com

Challenges in Synthesizing Isoleucine-Rich or Hydrophobic Peptide Sequences

The synthesis of peptides containing a high proportion of hydrophobic amino acids, such as isoleucine, leucine, and valine, is notoriously challenging. nih.gov These sequences are often referred to as "difficult sequences" due to their propensity to cause problems during SPPS. nih.govbiotage.com

A primary challenge in synthesizing hydrophobic peptides is the tendency of the growing peptide chain to aggregate on the solid support. biotage.compeptide.com This aggregation is driven by intermolecular hydrogen bonding between peptide backbones, leading to the formation of secondary structures like β-sheets. nih.govpeptide.com When the peptide chain aggregates, it can become poorly solvated, leading to a number of problems including:

Incomplete Coupling: The aggregated peptide chains can shield the N-terminal amine, preventing the incoming activated amino acid from accessing the reaction site. peptide.com

Slow or Incomplete Deprotection: The Fmoc group can become buried within the aggregated structure, making it inaccessible to the deprotecting agent. peptide.com

Poor Resin Swelling: A visible indication of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvents. peptide.com

Aggregation is not easily predicted from the peptide sequence alone, but it is more likely to occur in hydrophobic sequences and typically becomes a significant issue for peptides between five and twenty-one residues in length. peptide.com

Several strategies have been developed to mitigate the effects of on-resin aggregation during SPPS. sigmaaldrich.com The main goal of these approaches is to disrupt the intermolecular hydrogen bonds that lead to aggregation and improve the solvation of the peptide-resin complex. sigmaaldrich.com

Solvent Selection: While DMF is the most common solvent in SPPS, switching to or incorporating other solvents can be beneficial. biotage.com N-Methylpyrrolidone (NMP) is a good alternative as it can better solvate both the amino acids and the growing peptide chain. biotage.com The addition of chaotropic agents like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the solvent can also help to disrupt hydrogen bonding. sigmaaldrich.compeptide.com

Backbone Protection: A highly effective strategy is the introduction of backbone-protecting groups. The use of a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of a residue can effectively prevent its participation in hydrogen bonding. peptide.com Incorporating such a protected residue every six to seven amino acids can significantly disrupt aggregation. peptide.com

Pseudoprolines: Proline is known to disrupt the formation of regular secondary structures. peptide.com Building on this, pseudoproline dipeptides can be incorporated into the peptide sequence. These are derived from serine or threonine residues and introduce a "kink" in the peptide backbone, which effectively disrupts aggregation. peptide.comvapourtec.com

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate both the coupling and deprotection steps. mblintl.com The increased energy can help to disrupt intermolecular interactions and reduce aggregation. mblintl.com

Table 3: Strategies to Overcome Aggregation in SPPS

| Strategy | Description | Mechanism of Action |

| Solvent Modification | Use of NMP, addition of chaotropic salts (e.g., LiCl, KSCN). sigmaaldrich.combiotage.compeptide.com | Improves solvation of the peptide-resin and disrupts hydrogen bonds. sigmaaldrich.compeptide.com |

| Backbone Protection | Incorporation of Hmb or Dmb protected amino acids. peptide.com | Sterically hinders the formation of intermolecular hydrogen bonds. peptide.com |

| Pseudoproline Dipeptides | Insertion of dipeptides derived from serine or threonine. peptide.comvapourtec.com | Introduces a "kink" in the peptide backbone, disrupting secondary structure formation. peptide.com |

| Microwave Irradiation | Application of microwave energy during synthesis. mblintl.com | Increases reaction kinetics and helps to break up aggregates. mblintl.com |

| Low-Loading Resins | Using resins with a lower initial substitution of the first amino acid. peptide.com | Increases the distance between peptide chains on the resin, reducing intermolecular interactions. peptide.com |

Comparative Efficacy with Other Fmoc-Amino Acid Activating Groups in SPPS

The effectiveness of an activating group in Solid-Phase Peptide Synthesis (SPPS) is judged by several key metrics, including coupling efficiency, reaction speed, and the preservation of stereochemical integrity (i.e., suppression of racemization). Fmoc-amino acid chlorides, including this compound, represent a class of highly reactive acylating agents whose performance is often benchmarked against other established activating strategies.

Research indicates that Fmoc-amino acid chlorides are potent coupling agents, often demonstrating rapid reaction kinetics. researchgate.netnih.gov When used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), couplings can be completed in as little as 30 minutes. researchgate.net This method has been described as being largely free from racemization, a critical factor for producing biologically active peptides. researchgate.netresearchgate.net

The primary advantage of acid chlorides lies in their high reactivity, which makes them particularly useful for "difficult couplings." These include the coupling of sterically hindered amino acids, such as Isoleucine (Ile) itself, N-methyl amino acids, and α,α-dialkyl amino acids, where other methods may be sluggish or incomplete. core.ac.uk

Comparison with Fmoc-Amino Acid Fluorides

Fmoc-amino acid fluorides are another class of acyl halides used in SPPS. While acid fluorides are generally more stable towards tertiary bases than acid chlorides, studies suggest that for the most sterically demanding couplings, the higher reactivity of acid chlorides gives them a performance advantage. core.ac.uk However, the in-situ preparation of Fmoc-amino acid fluorides is often considered highly convenient, whereas the preparation of acid chlorides using reagents like thionyl chloride or oxalyl chloride requires the absence of acid-sensitive protecting groups. chempep.com

Comparison with Carbodiimide and Onium Salt Reagents

The most common activating strategies in modern Fmoc-SPPS involve carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and onium salts such as HBTU, HATU, and PyBOP, almost always used with additives like HOBt or its derivatives. These methods are well-established and effective for a wide range of sequences.

Base-mediated activation methods, common with onium salt reagents, are known to cause racemization in sensitive amino acids like Cysteine and Histidine, especially with pre-activation or heating. mesalabs.comnih.gov In contrast, protocols employing Fmoc-amino acid chlorides, particularly with additives like HOBt, have been reported to be racemization-free. researchgate.netcore.ac.uk This suggests an advantage for this compound in preserving the chirality of the amino acid residue during coupling.

For instance, coupling Fmoc-His(Trt)-OH with HCTU can lead to significant racemization (up to 7.8% with 5 minutes of pre-activation), a side reaction that is reportedly circumvented by using the acid chloride method. nih.gov While onium salt reagents are highly efficient, the inherent reactivity of Fmoc-amino acid chlorides provides a powerful alternative, especially for challenging sequences prone to low coupling yields or where racemization is a major concern.

The table below summarizes the comparative efficacy of Fmoc-amino acid chlorides against other common activating systems based on key performance indicators.

| Activating Group/Method | Coupling Efficiency/Speed | Racemization Suppression | Key Features |

| Fmoc-Amino Acid Chlorides (+/- HOBt) | High / Rapid (e.g., complete in 30 min) researchgate.net | Excellent; often reported as "racemization-free" researchgate.netcore.ac.uk | Highly reactive; very effective for sterically hindered couplings core.ac.uk |

| Fmoc-Amino Acid Fluorides | High | Good | More stable to tertiary bases than chlorides; effective but may be less potent for highly hindered couplings core.ac.uk |

| Carbodiimides (DCC, DIC) + HOBt/HOAt | Good to High | Good, but racemization can occur mesalabs.com | Widely used, economical; DCC by-product (DCU) can be insoluble |

| Onium Salts (HBTU, HATU, PyBOP) + Base | Very High / Rapid | Generally good, but can cause significant racemization with sensitive residues (e.g., His, Cys) nih.gov | Highly efficient and popular; risk of racemization with base-mediated pre-activation mesalabs.comnih.gov |

Side Reactions Associated with Fmoc Ile Cl and Fmoc Ile Containing Sequences in Peptide Synthesis

Amide Bond Formation Side Reactions

Side reactions can occur at various stages of peptide synthesis, compromising the yield and purity of the final product. For isoleucine-containing peptides, these are often exacerbated by steric hindrance, which can slow down desired reactions and allow undesired pathways to become more prominent.

Diketopiperazine Formation

Diketopiperazine (DKP) formation is a well-documented side reaction in Fmoc-SPPS that occurs at the dipeptide stage. chempep.compeptide.com After the deprotection of the second amino acid in the sequence (e.g., Fmoc-Xaa-Ile-resin), the liberated N-terminal amino group can intramolecularly attack the ester linkage anchoring the dipeptide to the resin. This cyclization cleaves the dipeptide from the support, forming a stable six-membered diketopiperazine ring and terminating chain elongation. chempep.com

The reaction is catalyzed by the basic conditions used for Fmoc deprotection, typically a solution of piperidine (B6355638) in DMF. iris-biotech.de While sequences containing proline are particularly susceptible, the steric hindrance of the isoleucine side chain can also contribute to DKP formation. The bulky nature of Ile can slow the rate of the subsequent coupling reaction (the addition of the third amino acid). This extended reaction time provides a larger window of opportunity for the intramolecular cyclization to occur before the peptide chain can be elongated, thus increasing the potential for yield loss due to DKP formation.

Strategies to circumvent this include the use of sterically hindered resins like 2-chlorotrityl chloride resin, which physically impedes the nucleophilic attack on the ester bond, or by coupling a pre-synthesized Fmoc-dipeptide, thereby bypassing the problematic dipeptide-resin intermediate stage. chempep.compeptide.com

Aspartimide Formation and Subsequent Adducts

One of the most problematic side reactions in Fmoc-SPPS is the formation of aspartimide. nih.gov This intramolecular cyclization occurs in peptides containing an aspartic acid (Asp) residue and is catalyzed by the repetitive base treatments required for Fmoc removal. acs.orgiris-biotech.de The backbone amide nitrogen following the Asp residue attacks the side-chain β-carboxyl ester, forming a five-membered succinimide (B58015) ring. iris-biotech.de

This aspartimide intermediate is unstable and can undergo several deleterious reactions:

Racemization: The α-carbon of the aspartyl residue becomes prone to epimerization. sigmaaldrich.com

Ring-Opening: The succinimide ring can be opened by nucleophiles. Attack by water leads to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. nih.gov Attack by piperidine from the deprotection solution results in the formation of α- and β-piperidide adducts. peptide.com

These by-products, particularly the β-aspartyl and the racemized D-aspartyl peptides, often have similar masses and chromatographic properties to the target peptide, making purification exceedingly difficult or impossible. sigmaaldrich.com

The rate of aspartimide formation is highly dependent on the amino acid (Xaa) immediately C-terminal to the Asp residue. Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are known to be extremely susceptible. peptide.comiris-biotech.de Conversely, the presence of a sterically bulky residue like isoleucine in the Asp-Ile sequence can hinder the cyclization reaction. Systematic studies on model peptides, including H-Val-Lys-Asp-Xaa-Tyr-Ile -OH, have been conducted to evaluate this sequence dependence. nih.govresearchgate.net While Asp-Ile is less prone to this side reaction than Asp-Gly, the risk is not eliminated and must be considered during synthesis design.

Premature Fmoc Cleavage and Subsequent Chain Termination

The Fmoc protecting group is designed to be labile to secondary amines like piperidine. However, under certain conditions, it can be cleaved prematurely. If residual base from a deprotection step is not thoroughly washed away, it can cause the premature deprotection of the Fmoc group from the next amino acid to be coupled. acs.org This leads to the "double incorporation" of that amino acid, resulting in an insertion sequence impurity.

Furthermore, the Fmoc group is somewhat labile towards the free α-amino group of the amino acid being coupled. chempep.com During very slow coupling reactions, which are common when incorporating sterically hindered residues like Fmoc-Isoleucine, the prolonged exposure can lead to this premature deprotection. chempep.comredalyc.org The deprotected amino acid can then be capped or can react with the activated dibenzofulvene by-product of Fmoc cleavage, leading to irreversible chain termination.

Lossen-Type Rearrangement

Unlike the other side reactions discussed, the Lossen-type rearrangement is not a side reaction of peptide synthesis itself, but rather an issue that can arise during the preparation of the Fmoc-amino acid building block. nih.gov When N-hydroxysuccinimide (HOSu)-based reagents like Fmoc-OSu are used to introduce the Fmoc group onto an amino acid, a side reaction can occur. This involves a rearrangement that results in the formation of Fmoc-β-Ala-OH as an impurity. nih.govresearchgate.net

If this impurity is present in the Fmoc-Ile-OH starting material, it will be incorporated into the peptide chain during synthesis, leading to a deletion/substitution impurity that is difficult to remove. The use of Fmoc-amino acid chlorides (Fmoc-AA-Cl), such as Fmoc-Ile-Cl, for subsequent chemical transformations, like the synthesis of hydroxamates, is a related area where such rearrangements can be relevant. researchgate.net Therefore, ensuring the high purity of the initial Fmoc-Isoleucine building block is critical to prevent the introduction of these rearrangement-derived impurities. Alternative reagents, such as Fmoc-OASUD, have been developed to prepare Fmoc-amino acids free from impurities resulting from the Lossen rearrangement. researchgate.netsigmaaldrich.com

Strategies for Minimizing Undesired Side Product Formation

Given the potential for side reactions, particularly with challenging sequences containing residues like isoleucine or aspartic acid, several strategies have been developed to improve the fidelity of Fmoc-SPPS.

Modulation of Base Conditions for Fmoc Deprotection

The conditions for Fmoc deprotection are a critical control point for minimizing side reactions. While 20% piperidine in DMF is the standard, modifications to this system can significantly suppress the formation of by-products, especially aspartimide. biotage.comgoogle.com

Key strategies include:

Using Weaker Bases: Replacing piperidine with a less basic secondary amine, such as piperazine, has been shown to be effective at removing the Fmoc group while significantly suppressing aspartimide formation. biotage.comgoogle.com

Addition of Acidic Additives: The addition of a weak acid, such as 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid, to the piperidine deprotection solution can buffer the basicity and reduce the rate of base-catalyzed side reactions like aspartimide formation. biotage.commdpi.comrsc.org

Employing Non-Nucleophilic Bases: For sterically hindered couplings where faster deprotection is needed, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, typically at low concentrations (e.g., 2%). nih.govresearchgate.net Because DBU cannot scavenge the dibenzofulvene (DBF) by-product, it is often used in combination with a nucleophilic scavenger, such as piperazine, to prevent DBF-adduct formation with the peptide chain. researchgate.netnih.gov This combination can accelerate deprotection while minimizing DKP formation. nih.gov

The choice of deprotection cocktail represents a balance between deprotection efficiency and the suppression of side reactions, which must be optimized based on the specific peptide sequence.

Table 1: Comparison of various Fmoc deprotection cocktails and their effect on side reaction formation, particularly aspartimide formation in the model peptide VKDGYI. Data compiled from multiple studies illustrates the impact of modulating base conditions.

Impact of Impurities (e.g., Acetic Acid) in Fmoc-Amino Acid Derivatives on Peptide Quality

The purity of Fmoc-amino acid derivatives is a critical factor that significantly influences the quality, yield, and impurity profile of the final peptide product in solid-phase peptide synthesis (SPPS). sigmaaldrich.comiris-biotech.demerckmillipore.com While high-performance liquid chromatography (HPLC) is a standard method for assessing the purity of these building blocks, certain impurities, such as acetic acid, can be difficult to detect and can have a substantial negative impact on the synthesis. sigmaaldrich.comnih.govmerck-lifescience.com.tw

The Hidden Threat of Acetic Acid

Acetic acid contamination in Fmoc-amino acid derivatives poses a serious challenge in SPPS. nih.gov Its presence is problematic because it is not readily detectable by standard reversed-phase HPLC analysis and can lead to the permanent capping of the growing peptide chain. nih.govresearchgate.net This capping results in the formation of truncated peptide sequences, which are often difficult to separate from the target peptide during purification. sigmaaldrich.comgyrosproteintechnologies.com

The origin of acetic acid contamination can often be traced back to the manufacturing process of the Fmoc-amino acids themselves. sigmaaldrich.com Ethyl acetate (B1210297) is a frequently used solvent for the preparation and crystallization of these derivatives. sigmaaldrich.com Hydrolysis of residual ethyl acetate can lead to the formation of acetic acid. sigmaaldrich.com Furthermore, slow transesterification of the solid Fmoc-amino acid with remaining ethyl acetate during storage can also generate acetic acid. sigmaaldrich.com

Due to these detrimental effects, stringent control of acetic acid content in Fmoc-amino acid starting materials is crucial for successful peptide synthesis. nih.govlifetein.com Many suppliers of high-quality Fmoc-amino acids now specify very low limits for acetate content, often below 0.02%, to minimize the risk of chain-termination byproducts. sigmaaldrich.commerck-lifescience.com.twlifetein.com

Research Findings on Impurity Impact

Studies have demonstrated a clear correlation between the purity of Fmoc-amino acid building blocks and the final peptide quality. merckmillipore.comajpamc.com The use of higher purity starting materials leads to higher yields and crude peptides with more reproducible impurity profiles, which simplifies downstream purification processes and is beneficial for regulatory compliance in the manufacturing of therapeutic peptides. sigmaaldrich.commerckmillipore.com

A study comparing the synthesis of a peptide with standard commercial-grade Fmoc-amino acids versus the same peptide synthesized with purified amino acids showed a greater than 15% increase in the purity of the crude peptide. ajpamc.com In this particular study, the initial total impurity level in the unpurified Fmoc-amino acids was approximately 26%, which was reduced to about 10% after purification. ajpamc.com This highlights the direct impact of starting material purity on the final product.

Besides acetic acid, other impurities in Fmoc-amino acids can also compromise peptide quality. These include:

Free amino acids: The presence of unprotected amino acids can lead to the insertion of multiple copies of that amino acid into the peptide sequence. nih.govresearchgate.net

Dipeptides (Fmoc-Xaa-Xaa-OH): Formed during the synthesis of the Fmoc-amino acid, these can be incorporated into the growing peptide chain, resulting in an insertion impurity. nih.gov

β-Alanine derivatives: These can arise from a rearrangement reaction during the introduction of the Fmoc group and can also be incorporated into the peptide sequence. sigmaaldrich.comnih.gov

The International Conference on Harmonisation (ICH) guidelines for active pharmaceutical ingredient production recognize the importance of controlling these impurities and specify requirements for optical purity, acetic acid content, and free amine content in amino acid derivatives. nih.govresearchgate.net

Data on Impurity Levels and Peptide Purity

The following tables illustrate the importance of controlling impurities in Fmoc-amino acids for peptide synthesis.

Table 1: Impact of Acetic Acid Contamination on Peptide Synthesis

| Acetic Acid Contamination in Fmoc-Amino Acid | Molar Equivalent Contamination | Potential Chain Termination per Coupling Step (with 5-fold excess of reagents) | Consequence |

|---|---|---|---|

| 0.1% (w/w) | ~1 mol% | Up to 5% | Significant formation of truncated peptides, leading to lower yield and purification challenges. sigmaaldrich.commerck-lifescience.com.tw |

| <0.02% (w/w) | Negligible | Minimal | Improved yield and purity of the target peptide. sigmaaldrich.comnih.govlifetein.com |

Table 2: Common Impurities in Fmoc-Amino Acids and Their Impact on Peptide Synthesis

| Impurity Type | Origin | Impact on Peptide Synthesis |

|---|---|---|

| Acetic Acid | Hydrolysis or transesterification of ethyl acetate used in manufacturing. sigmaaldrich.com | N-terminal capping of the peptide chain, leading to truncated sequences. sigmaaldrich.comnih.gov |

| Free Amino Acid | Incomplete reaction during Fmoc protection. sigmaaldrich.com | Insertion of multiple copies of the amino acid. nih.govresearchgate.net |

| Fmoc-Dipeptides | Unwanted carboxyl activation during Fmoc protection. nih.gov | Insertion of a dipeptide impurity into the sequence. nih.gov |

| Fmoc-β-Alanine Derivatives | Rearrangement during Fmoc group introduction. sigmaaldrich.comnih.gov | Incorporation of a β-alanine residue. sigmaaldrich.com |

| Enantiomeric Impurities (D-amino acids) | Racemization during synthesis or starting material contamination. | Formation of diastereomeric peptide impurities. sigmaaldrich.comnih.gov |

Table 3: Specified Purity Levels for High-Quality Fmoc-Amino Acids

| Parameter | Specification | Rationale |

|---|---|---|

| HPLC Purity | ≥ 99.0% | Ensures the primary component is the desired Fmoc-amino acid. iris-biotech.delifetein.com |

| Enantiomeric Purity | ≥ 99.8% | Minimizes the formation of diastereomeric peptide impurities. iris-biotech.delifetein.com |

| Acetate Content | ≤ 0.02% | Prevents significant chain termination by capping. sigmaaldrich.commerck-lifescience.com.twlifetein.com |

| Free Amino Acid Content | ≤ 0.2% | Reduces the risk of multiple amino acid insertions. sigmaaldrich.comiris-biotech.de |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Ethyl Acetate |

| Fmoc-amino acid |

| Fmoc-Xaa-Xaa-OH |

| Fmoc-β-Alanine |

Analytical Monitoring and Process Control in Fmoc Ile Cl Based Synthesis

Real-time Monitoring of Fmoc Deprotection (e.g., UV Spectroscopy, Refractive Index)

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to many solid-phase peptide synthesis (SPPS) strategies. Its removal (deprotection) is typically achieved by treatment with a secondary amine base, such as piperidine (B6355638). A key advantage of the Fmoc group is the ability to monitor its cleavage in real-time, allowing for precise determination of the reaction endpoint.

UV Spectroscopy: The most common method for real-time monitoring of Fmoc deprotection is UV-Vis spectroscopy. The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which possesses a strong and distinct UV absorbance maximum. By continuously flowing the deprotection solution from the reactor through a UV detector, the concentration of this adduct can be measured over time.

The process involves establishing a stable baseline with the deprotection reagent (e.g., 20% piperidine in dimethylformamide) before it is introduced to the resin-bound peptide. Upon introduction, the UV absorbance rises sharply as the Fmoc group is cleaved. The reaction is considered complete when the absorbance signal returns to the initial baseline, indicating that no more Fmoc groups are being removed. This quantitative, non-invasive technique prevents unnecessary exposure of the peptide to the basic deprotection reagent, which can help minimize side reactions.

Table 1: Comparison of Real-time Monitoring Techniques for Fmoc Deprotection

| Parameter | UV Spectroscopy | Refractive Index (RI) Detection |

| Principle | Measures absorbance of the dibenzofulvene-piperidine adduct. | Measures changes in the bulk refractive index of the solution. |

| Wavelength | Typically monitored around 301 nm. | Not applicable (universal detection). |

| Sensitivity | High | Moderate to Low |

| Selectivity | High for the Fmoc chromophore adduct. | Low (non-specific); sensitive to any change in solution composition. |

| Common Use | Standard method in automated peptide synthesizers. | Less common for deprotection; used more for other process steps. |

| Advantages | High sensitivity and specificity, allows for precise endpoint determination. | Universal detection, useful if UV-absorbing species interfere. |

| Limitations | Requires a UV-active chromophore. Potential for interference from other UV-active species. | Lower sensitivity and selectivity, susceptible to temperature and pressure fluctuations. |

In-Process Control Strategies for Coupling Efficiency

Following the complete removal of the Fmoc group, the subsequent coupling of the next amino acid is the most critical step in peptide chain elongation. For sterically hindered amino acids like isoleucine, ensuring complete acylation of the free N-terminal amine is particularly challenging. In-process controls are therefore essential to confirm the completion of the coupling reaction before proceeding to the next cycle.

A widely used qualitative method is the Kaiser (ninhydrin) test . This colorimetric assay detects the presence of primary amines on the solid support. A small sample of the resin is taken after the coupling reaction and treated with ninhydrin (B49086) reagents. The development of a characteristic dark blue or purple color (Ruhemann's purple) indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. If the test is positive, a second coupling (recoupling) step is performed to drive the reaction to completion. A negative Kaiser test (where the resin beads remain colorless or turn a faint yellow/brown) indicates that the coupling is complete.

However, the Kaiser test is known to give false negatives for N-terminal proline residues and can be less reliable for highly sterically hindered amino acids where the amine may be less accessible. Therefore, other qualitative tests, such as the chloranil (B122849) test, may be used as a complementary method for secondary amines or as a confirmation for difficult couplings.

For syntheses involving the highly reactive Fmoc-Ile-Cl, control of stoichiometry and reaction time is critical. The high reactivity can lead to over-acylation or side reactions if not properly managed. In-process monitoring ensures that the minimum required reaction time is used to achieve complete coupling, thereby preserving the integrity of the growing peptide chain.

Application of High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for both monitoring the progress of a synthesis and assessing the purity of the final product. It offers high-resolution separation of the desired product from impurities and reaction byproducts.

During a synthesis campaign, small aliquots of the crude product can be cleaved from the solid support at various stages and analyzed by reverse-phase HPLC (RP-HPLC). This provides a snapshot of the reaction's success. The resulting chromatogram can confirm the presence of the desired peptide and reveal the presence of any deletion sequences (from incomplete coupling) or capped sequences. By comparing chromatograms from different stages, the efficiency of specific coupling or deprotection steps can be evaluated.

For the final purity assessment of a peptide synthesized using this compound, RP-HPLC is the standard method. The crude peptide, once cleaved from the resin and deprotected, is dissolved in an appropriate solvent and injected into the HPLC system. A gradient elution is typically used, where the concentration of an organic solvent (like acetonitrile) in a buffered aqueous mobile phase is gradually increased. This separates the components of the mixture based on their hydrophobicity.

The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by co-injection with a reference standard or, more definitively, by collecting the fraction and analyzing it via mass spectrometry (LC-MS).

Table 2: Illustrative RP-HPLC Gradient for Purity Analysis of a Crude Peptide

| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 5.0 | 95 | 5 | 1.0 |

| 35.0 | 65 | 35 | 1.0 |

| 40.0 | 5 | 95 | 1.0 |

| 45.0 | 5 | 95 | 1.0 |

| 46.0 | 95 | 5 | 1.0 |

| 50.0 | 95 | 5 | 1.0 |

This table represents a typical generic gradient; actual conditions must be optimized for each specific peptide.

Advanced Applications and Methodological Innovations for Fmoc Ile Cl

Fmoc-Ile-Cl in Macrocyclic Peptide Synthesis

Macrocyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their constrained conformations. This compound serves as a key intermediate in the synthesis of these structures, facilitating the crucial cyclization step. The preparation of Fmoc-amino acid chlorides, including this compound, can be efficiently achieved by reacting the corresponding Fmoc-amino acid with reagents like thionyl chloride. arkat-usa.org These stable, isolable acid chlorides are then ready for use in peptide coupling reactions. arkat-usa.org

Head-to-Tail Cyclization Approaches

Head-to-tail cyclization is a common strategy for creating cyclic peptides, involving the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. mdpi.comnih.gov The use of highly activated amino acid derivatives is often necessary to drive the intramolecular cyclization to completion, especially for sterically hindered sequences or to minimize competing intermolecular reactions. nih.gov

In this context, a linear peptide destined for cyclization can be synthesized with an N-terminal isoleucine residue introduced using this compound in the final coupling step of a solution-phase synthesis. Alternatively, in a solid-phase approach, the fully protected linear peptide is first cleaved from the resin and then subjected to cyclization in solution. A strategy for on-support cyclization involves assembling the linear peptide on a resin, with the N-terminal Fmoc group being removed to allow for the head-to-tail cyclization to occur while the peptide is still attached to the solid support, which can help to prevent intermolecular side reactions. nih.govresearchgate.net

Table 1: Key Reagents in Head-to-Tail Cyclization

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| This compound | Activated amino acid for peptide coupling | arkat-usa.org |

| Piperidine (B6355638) | Reagent for Fmoc deprotection | uci.eduwikipedia.org |

| HATU | Coupling reagent for peptide synthesis and cyclization | mdpi.com |

| 2-Chlorotrityl chloride resin | Solid support for peptide synthesis | mdpi.comchempep.com |

Application in Peptidomimetic and Conjugate Synthesis

The development of peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacological properties, is a significant area of medicinal chemistry. mdpi.com this compound can be a valuable reagent in the synthesis of peptidomimetics where an isoleucine-like side chain is desired. For example, in the creation of phosphinic pseudodipeptides, which act as transition-state analogs to inhibit metalloproteinases, the synthesis of an Fmoc-Gly-Ile phosphinic pseudodipeptide has been reported. nih.gov This synthesis involved the reaction of an in-situ generated phosphinic acid chloride, highlighting the utility of acid chloride chemistry in this field. nih.gov

Furthermore, this compound can be employed in the synthesis of peptide conjugates, where a peptide is linked to another molecule, such as a polymer, a saccharide, or a nucleobase, to enhance its therapeutic properties. google.comuni-regensburg.debeilstein-journals.org The synthesis of these conjugates often involves standard Fmoc-based solid-phase or solution-phase peptide synthesis to build the peptide portion, for which this compound can be a highly effective building block. google.comuni-regensburg.de The robust nature of the Fmoc group allows for the peptide chain to be assembled and then conjugated to the desired molecule. wikipedia.org

Table 3: Examples of Peptidomimetic and Conjugate Synthesis

| Application | Key Synthetic Strategy | Role of this compound (or related chemistry) | Reference |

|---|---|---|---|

| Phosphinic Pseudodipeptide Synthesis | Michael-type addition and phosphinic acid chloride chemistry | Building block for matrix metalloproteinase inhibitors | nih.gov |

| Peptide-Polymer Conjugates | Solid-phase or solution-phase peptide synthesis followed by conjugation | Incorporation of isoleucine into the peptide sequence | google.comuni-regensburg.de |

Emerging Trends in Solution-Phase Fmoc-Based Peptide Synthesis

While solid-phase peptide synthesis (SPPS) is a dominant methodology, there is a renewed interest in solution-phase peptide synthesis (LPPS), particularly for large-scale production. bachem.com Emerging trends in LPPS focus on improving efficiency and sustainability. One such trend is the use of highly reactive coupling agents, such as Fmoc-amino acid chlorides, which can accelerate reaction times and improve yields. arkat-usa.orgeurekaselect.com

The use of Fmoc-amino acid chlorides in biphasic conditions or with non-basic reagents represents an eco-friendlier approach to peptide synthesis. arkat-usa.orgeurekaselect.com These methods can simplify purification processes and reduce the use of hazardous reagents. The high reactivity of this compound makes it well-suited for these modern solution-phase approaches, enabling rapid and efficient peptide bond formation without significant racemization. researchgate.net The development of novel, soluble supports for LPPS also complements the use of highly active building blocks like this compound, allowing for homogeneous reaction conditions and easier purification of the final peptide. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-α-Fmoc-L-isoleucyl chloride (this compound) |

| Piperidine |

| 1-Hydroxy-7-azabenzotriazole (B21763) (HOAt) |

| (1H-Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |

| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| 2-Chlorotrityl chloride resin |

| Thionyl chloride |

| Allyloxycarbonyl (Alloc) |

| Allyl |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) |

Green Chemistry Principles in Fmoc Ile Cl Mediated Peptide Synthesis

Solvent Optimization and Reduction Strategies

Solvents constitute the vast majority of waste generated during SPPS, making their optimization a primary target for green chemistry initiatives. acs.org Traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are widely used but are classified as hazardous and are under increasing regulatory scrutiny. researchgate.nettandfonline.com

Research has focused on identifying and validating greener alternative solvents that can replace hazardous ones without compromising synthesis efficiency. csic.es The ideal green solvent must effectively swell the solid-phase resin, dissolve reagents like Fmoc-amino acids and coupling agents, and facilitate both the coupling and Fmoc-removal steps. acs.org

Several alternative solvents and solvent systems have been investigated. Studies have explored the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), propylene (B89431) carbonate, and γ-valerolactone (GVL). acs.orgresearchgate.netrsc.org For instance, 2-MeTHF has been demonstrated as a viable universal solvent for all steps of SPPS, including coupling and Fmoc deprotection. researchgate.net Propylene carbonate has also been shown to be an effective green replacement for DMF in both solution- and solid-phase peptide synthesis. rsc.org Often, binary mixtures are employed to achieve the desired polarity and solubility properties. acs.org A study on an anisole/DMSO mixture found it to be a recyclable system that can outperform DMF in flow chemistry applications. chemrxiv.org The performance of these solvents is critical and is evaluated based on several parameters, as detailed in the table below.

| Solvent/System | Classification | Key Research Finding | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Hazardous (Reprotoxic) | Standard solvent for SPPS, but targeted for replacement due to toxicity. tandfonline.com | tandfonline.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Can be used as a universal solvent for all SPPS steps, completely eliminating DMF. researchgate.net | researchgate.net |

| Propylene Carbonate | Green Alternative | Shown to be a viable green replacement for DMF and DCM in both solution and solid-phase synthesis without causing significant racemization. rsc.org | rsc.org |

| Ethyl Acetate (EtOAc) | Green Alternative | Used in green binary solvent mixtures, such as with DMSO, to create a suitable environment for coupling and Fmoc-removal. acs.org | acs.org |

| Anisole/DMSO (17:3) | Green System | Found to be an ideal recyclable mixture for coupling reactions in flow chemistry, outperforming DMF. chemrxiv.org | chemrxiv.org |

| Pyrrolidine (B122466) in less polar solvents | Green System | The use of pyrrolidine as the base for Fmoc-removal enables the use of less polar solvent mixtures, expanding the green solvent space. acs.org | acs.org |

One innovative approach is the use of "tea bag" microreactors for multiple, simultaneous peptide syntheses. mdpi.com In this system, the common steps of washing and Fmoc group removal are performed using shared solutions, which can then be recycled. This method has been shown to reduce DMF usage by 25–30% and deprotection reagent usage by 50% without affecting the quality of the final peptide products. mdpi.com The most impactful waste minimization protocol, however, is the integration of reaction steps, as discussed in the following section.

Integrated Process Design: In Situ Fmoc Removal Techniques

A significant breakthrough in greening SPPS is the development of in situ Fmoc removal protocols. peptide.comtandfonline.com This strategy combines the coupling and deprotection steps into a single, integrated process, thereby eliminating the washing steps that traditionally separate them. researchgate.net This approach can lead to solvent savings of up to 75%. peptide.com

In a typical in situ protocol, once the coupling of the Fmoc-amino acid is complete, the deprotection base (commonly piperidine (B6355638) or the less odorous 4-methylpiperidine) is added directly to the reaction vessel containing the coupling cocktail. peptide.comresearchgate.net A critical finding that enables this strategy is that the deactivation of the excess activated amino acid (the active ester) is faster than the removal of the Fmoc group from the newly elongated peptide chain. peptide.comresearchgate.net This kinetic difference prevents the undesirable side reaction of double incorporation of an amino acid. peptide.com Further refinements include adding 1% OxymaPure to the first wash after the in situ step to act as a weak acid, ensuring the complete removal of the basic deprotection agent. tandfonline.comresearchgate.net

| Protocol Detail | Description | Benefit | Reference |

|---|---|---|---|

| Core Concept | Addition of the deprotection base (e.g., 20% piperidine) directly to the coupling cocktail without intermediate filtration or washing. | Reduces solvent waste by up to 75% and significantly shortens cycle time. | peptide.com |

| Reagents | Coupling: Fmoc-aa-OH, DIC, OxymaPure. Deprotection: Piperidine (PIP) or 4-Methylpiperidine (4-MP). | Utilizes standard SPPS reagents in a more efficient workflow. | peptide.comtandfonline.com |

| Double Deprotection | For difficult sequences, an extra treatment with the deprotection agent is performed without extra washings to ensure complete Fmoc removal. | Improves purity for complex peptides while maintaining solvent savings. | tandfonline.com |

| Optimized Washing | Using 1% OxymaPure in the wash solvent after the in situ step. | Ensures complete removal of the residual base (e.g., 4-MP) before the next coupling. | tandfonline.comresearchgate.net |

Analysis of Atom Economy and Reagent Efficiency in Fmoc-Ile-Cl Reactions

Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. nih.gov For peptide synthesis, key metrics include Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). csic.espeptide.com

The conventional Fmoc/tBu strategy inherently suffers from poor atom economy. csic.esrsc.org This is due to the high molecular weight of the temporary Fmoc protecting group, which is discarded in every cycle, and the permanent side-chain protecting groups, which are removed at the end of the synthesis. Furthermore, the use of a large excess of reagents to drive reactions to completion contributes to a high mass of waste. csic.es

Atom Economy (AE): The calculation of AE for incorporating a single Fmoc-Arg(Pbf)-OH residue is only 24%, highlighting the large proportion of reactant mass that does not end up in the final product. researchgate.net

Process Mass Intensity (PMI): Defined as the total mass of all materials (solvents, reagents, water) used to produce a certain mass of product (PMI = total mass in / mass of product). csic.es Lower PMI values indicate a greener process.

E-Factor: Defined as the total mass of waste generated per mass of product (E-Factor = mass of waste / mass of product). It is directly related to PMI (PMI = E-Factor + 1). csic.espeptide.com

Improving these metrics requires fundamental changes to the synthesis strategy. One approach is to use amino acids without side-chain protection where possible. For example, using unprotected arginine and histidine can significantly improve the atom economy and reduce impurities generated during the final cleavage step. researchgate.net Additionally, mechanochemical synthesis of Fmoc-amino acids has been shown to produce a lower E-Factor compared to traditional solution-based methods, demonstrating an opportunity to green the process even before the peptide synthesis begins. rsc.org

| Green Metric | Definition | Significance in Fmoc-SPPS | Reference |

|---|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Typically low due to high MW of Fmoc and other protecting groups. rsc.orgresearchgate.net | researchgate.net |

| Process Mass Intensity (PMI) | Total mass of inputs (reagents, solvents, etc.) / Mass of product | Very high in traditional SPPS due to massive solvent use for washing steps. csic.espeptide.com | csic.es |

| E-Factor | Total mass of waste / Mass of product | Highlights the large amount of waste, primarily solvent, generated per unit of peptide. csic.espeptide.com | csic.es |

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| 2-MeTHF | 2-Methyltetrahydrofuran |

| 4-MP | 4-Methylpiperidine |

| Anisole | Methoxybenzene |

| DCM | Dichloromethane |

| DIC | N,N'-Diisopropylcarbodiimide |

| DMF | N,N-Dimethylformamide |

| DMSO | Dimethyl sulfoxide |

| EtOAc | Ethyl acetate |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl chloride |

| GVL | γ-Valerolactone |

| NMP | N-Methyl-2-pyrrolidone |

| OxymaPure | Ethyl (hydroxyimino)cyanoacetate |

| PIP | Piperidine |

| Propylene Carbonate | 4-Methyl-1,3-dioxolan-2-one |

| Pyrrolidine | Pyrrolidine |

| TFA | Trifluoroacetic acid |

Comparative Analysis with Other Nα Protected Isoleucine Activated Forms

Reactivity Profiles of Different Nα-Protected Isoleucine Activated Esters and Halides

The reactivity of an activated amino acid derivative dictates the speed and efficiency of peptide bond formation. Acyl halides, such as Fmoc-Ile-Cl, are among the most reactive acylating agents used in peptide synthesis. chempep.comresearchgate.net Their high reactivity stems from the excellent leaving group ability of the halide ion. This allows for rapid coupling reactions, which can be advantageous in minimizing side reactions that may occur during prolonged reaction times. acs.org

In contrast, activated esters, such as those derived from N-hydroxysuccinimide (HOSu) or pentafluorophenol (B44920) (Pfp), generally exhibit lower reactivity than acyl chlorides. researchgate.netsci-hub.se While this reduced reactivity can sometimes lead to incomplete coupling, especially with sterically demanding sequences, it can also offer a greater degree of control and selectivity. sci-hub.se Symmetrical anhydrides, formed by reacting two equivalents of an Nα-protected amino acid with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), represent another class of highly reactive species, though they require an extra equivalent of the amino acid. google.com

The in situ generation of Fmoc-amino acid chlorides using reagents like bis(trichloromethyl) carbonate has been explored for use in challenging couplings. chempep.com This approach provides the high reactivity of the acid chloride at the moment of coupling.

Interactive Table: Reactivity Comparison of Activated Isoleucine Derivatives

| Activated Form | General Reactivity | Common Applications | Key Considerations |

| This compound (Acid Chloride) | Very High | Rapid couplings, difficult sequences | Potential for racemization, sensitivity to moisture |

| Fmoc-Ile-F (Acid Fluoride) | High | Coupling of hindered amino acids | Generally less reactive than chlorides |

| Fmoc-Ile-OSu (Succinimidyl Ester) | Moderate | Standard solid-phase peptide synthesis (SPPS) | Slower reaction rates compared to halides |

| Fmoc-Ile-OPfp (Pentafluorophenyl Ester) | Moderate to High | Both solution and solid-phase synthesis | Good reactivity with minimized side reactions |

| Fmoc-Ile Symmetrical Anhydride | Very High | Efficient couplings | Requires two equivalents of the amino acid |

| Fmoc-Ile-OBt (Benzotriazolyl Ester) | High | Used with coupling reagents like HOBt to suppress racemization | Formed in situ during carbodiimide-mediated coupling |

Stereochemical Stability Comparisons across Activated Forms

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid. nih.gov Epimerization, the change in configuration at this center, can occur during the activation and coupling steps, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. nih.govbibliomed.org

The mechanism of epimerization often involves the formation of a 5(4H)-oxazolone intermediate. google.comnih.gov The propensity for oxazolone (B7731731) formation and subsequent epimerization is influenced by the nature of the Nα-protecting group, the activating group, and the reaction conditions. Urethane-based protecting groups like Fmoc are known to suppress racemization compared to N-amido protecting groups. nih.govrsc.org

Highly reactive species like acyl chlorides have a greater intrinsic potential for epimerization due to the strong electron-withdrawing nature of the activating group, which facilitates the abstraction of the α-proton. nih.gov However, their high reactivity can also be beneficial, as rapid coupling can outcompete the rate of epimerization. acs.org

The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) during carbodiimide-mediated couplings is a common strategy to minimize epimerization. google.com These additives react with the initially formed O-acylisourea to generate active esters (e.g., OBt esters) that are less prone to oxazolone formation. google.com Similarly, the use of coupling reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is known to cause very little epimerization. peptide.com

Studies have shown that the choice of base can also significantly impact the level of epimerization. For instance, the use of a hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to reduce epimerization during the coupling of glycosylated amino acids. nih.gov Research on the synthesis of N-Fmoc-α-amino diazoketones from L-isoleucine using Fmoc-Cl for activation showed no racemization occurred. acs.orgnih.gov

Interactive Table: Stereochemical Stability of Activated Isoleucine Forms

| Activated Form | Propensity for Epimerization | Common Mitigation Strategies |

| This compound | High | Rapid coupling, use of non-nucleophilic bases, low temperatures |

| Fmoc-Ile-F | Moderate to High | Careful control of reaction conditions |

| Fmoc-Ile-OSu | Low to Moderate | Generally stable under standard coupling conditions |

| Fmoc-Ile-OPfp | Low to Moderate | Often used for their balance of reactivity and stability |

| Fmoc-Ile Symmetrical Anhydride | Moderate | Can be minimized by careful control of stoichiometry and temperature |

| Fmoc-Ile-OBt/OAt Esters | Low | Formed in situ with additives like HOBt/HOAt to suppress racemization |

Applicability to Diverse Peptide Sequences and Synthetic Challenges

The utility of a particular activated amino acid form is ultimately determined by its effectiveness in synthesizing a wide range of peptide sequences, including those known to be "difficult." nih.govnih.gov Difficult sequences often involve sterically hindered amino acids, hydrophobic stretches that can lead to aggregation on the solid support, or residues prone to side reactions. nih.govresearchgate.net